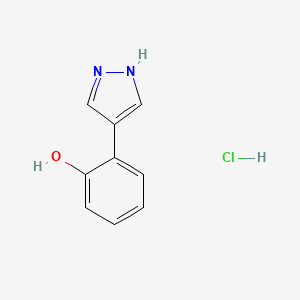

2-(1H-Pyrazol-4-yl)phenol;hydrochloride

描述

Significance of Pyrazole (B372694) Architectures in Contemporary Medicinal Chemistry and Chemical Biology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a highly valued scaffold in medicinal chemistry. mdpi.compharmatutor.org Its unique structural and electronic properties allow it to serve as a versatile building block in the design of therapeutic agents. mdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. mdpi.compharmatutor.org

The significance of the pyrazole nucleus is underscored by its presence in several FDA-approved drugs that address a range of conditions. This has cemented its status as a "privileged scaffold" in drug development. mdpi.comnih.gov For instance, Celecoxib is a selective COX-2 inhibitor used for pain and inflammation, while Sildenafil is a potent vasodilator for erectile dysfunction. mdpi.com The success of these and other pyrazole-containing drugs continues to inspire the exploration of new derivatives for various therapeutic targets. nih.govmdpi.comresearchgate.net

Table 1: Examples of Commercially Available Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Application |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Axitinib | Anticancer (Kinase inhibitor) |

| Entrectinib | Anticancer (Kinase inhibitor) |

| Ruxolitinib | Myelofibrosis (JAK inhibitor) |

Role of Phenolic Moieties in Ligand Design and Biological Interactions

The phenol (B47542) group, consisting of a hydroxyl group attached to an aromatic ring, is another fundamental structural motif in biologically active molecules, found in natural products, pharmaceuticals, and agrochemicals. torvergata.it The hydroxyl group is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form crucial interactions with biological targets such as enzymes and receptors, anchoring a ligand in its binding site and contributing to its potency and selectivity.

Phenolic compounds are widely recognized for their potent antioxidant properties, which stem from their ability to scavenge free radicals. torvergata.it This activity is vital in mitigating oxidative stress, a process implicated in numerous chronic conditions, including cardiovascular and neurodegenerative diseases. torvergata.it Furthermore, phenols play a significant role in modulating various signaling pathways and have demonstrated anti-inflammatory, antimicrobial, and anticancer activities. torvergata.it The ability of phenolic lipids to interact with and perturb biological membranes also contributes to their diverse biological effects.

Table 2: Key Biological Interactions and Activities of Phenolic Moieties

| Type of Interaction/Activity | Description |

|---|---|

| Hydrogen Bonding | Acts as both H-bond donor and acceptor, crucial for ligand-receptor binding. |

| Antioxidant | Scavenges reactive oxygen species (ROS), protecting cells from oxidative damage. |

| Enzyme Inhibition | Interacts with active sites of enzymes, modulating their activity (e.g., kinase inhibition). |

| Anti-inflammatory | Modulates inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines. |

| Antimicrobial | Disrupts microbial membranes and interferes with essential cellular processes. |

| Anticancer | Induces apoptosis, inhibits cell proliferation, and modulates cancer-related signaling pathways. |

Conceptual Framework for Investigating Novel Heterocyclic Conjugates

The development of novel therapeutic agents often involves a strategy known as molecular hybridization or conjugation. This approach entails covalently linking two or more distinct pharmacophores to create a single, new chemical entity. The underlying principle is that the resulting hybrid molecule may exhibit a modified or enhanced biological activity profile compared to its individual components.

The conceptual framework for creating conjugates like pyrazolylphenols rests on several potential advantages:

Synergistic Activity: The combined molecule may produce a biological effect that is greater than the sum of its parts.

Multi-Target Affinity: The conjugate can be designed to interact with multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer.

Improved Pharmacokinetics: Combining moieties can alter properties like solubility, stability, and bioavailability, leading to a more favorable drug profile.

Novel Mechanism of Action: The hybrid structure may interact with biological systems in a completely new way, unlocking novel therapeutic applications.

By joining the versatile pyrazole scaffold with the biologically crucial phenol moiety, researchers aim to create compounds with unique therapeutic potential, leveraging the favorable attributes of both components.

Overview of Research Directions for 2-(1H-Pyrazol-4-yl)phenol;hydrochloride

While extensive literature exists for the broader classes of pyrazoles and phenols, research specifically targeting 2-(1H-Pyrazol-4-yl)phenol is more focused. This compound primarily serves as a valuable organic building block or intermediate in the synthesis of more complex molecules. researchgate.netresearchgate.net The strategic placement of the phenol and pyrazole groups makes it an attractive starting point for developing derivatives with potential applications in medicinal chemistry and materials science.

Current research directions involving the pyrazolylphenol scaffold include:

Development of Kinase Inhibitors: The pyrazole scaffold is a key component in numerous kinase inhibitors used in oncology. nih.govresearchgate.netmdpi.com Derivatives of pyrazolylphenols are actively being investigated as inhibitors of various kinases, such as Rho kinase (ROCK-II) and PI3 kinase, which are implicated in cancer and other diseases. mdpi.comnih.gov The phenol group can provide a critical hydrogen bonding interaction within the kinase hinge region, enhancing inhibitory potency. mdpi.com

Synthesis of Novel Antimicrobial and Antioxidant Agents: Both pyrazole and phenol moieties are known to contribute to antimicrobial and antioxidant activities. pharmatutor.orgnih.govnih.gov Research involves synthesizing and evaluating derivatives of 2-(1H-Pyrazol-4-yl)phenol to explore new leads for treating infectious diseases and conditions related to oxidative stress. nih.gov

Pharmaceutical and Agrochemical Intermediates: Brominated versions of pyrazolylphenols, such as 4-Bromo-2-(1H-pyrazol-3-yl)phenol, are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the utility of this core structure in creating a diverse range of functional molecules. chemimpex.com

Catalysis and Materials Science: The nitrogen atoms in the pyrazole ring and the oxygen of the phenol group can act as ligands for metal ions. This has led to the exploration of pyrazolylphenol-type molecules in the development of catalysts, such as those used for the hydroxylation of benzene (B151609) to phenol. acs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c12-9-4-2-1-3-8(9)7-5-10-11-6-7;/h1-6,12H,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLBVGBSDAEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex 2 1h Pyrazol 4 Yl Phenol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of 2-(1H-Pyrazol-4-yl)phenol derivatives in solution. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, as well as coupling constants, can be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

Multi-Dimensional NMR for Definitive Structural Assignment

For complex pyrazole (B372694) derivatives, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. Multi-dimensional NMR techniques, such as gs-HSQC (Gradient-selected Heteronuclear Single Quantum Coherence) and gs-HMBC (Gradient-selected Heteronuclear Multiple Bond Correlation), are employed for unambiguous structural assignment. nih.gov These experiments provide correlation data between protons and directly attached carbons (HSQC) or carbons at a distance of two or three bonds (HMBC), allowing for the precise mapping of the molecular framework. The principles of multidimensional NMR are well-established and provide a robust framework for the structural analysis of complex organic molecules. researchgate.net

Dynamic NMR for Conformational Analysis and Tautomerism

Dynamic NMR (DNMR) spectroscopy is a crucial technique for studying time-dependent phenomena such as conformational changes and tautomerism in 2-(1H-Pyrazol-4-yl)phenol derivatives. researchgate.net Pyrazole compounds can exhibit tautomerism, which involves the migration of a proton between different nitrogen atoms of the pyrazole ring. mdpi.comresearchgate.netencyclopedia.pub DNMR experiments, by analyzing changes in the NMR spectra as a function of temperature, can provide quantitative information about the rates of these exchange processes and the thermodynamic parameters of the equilibrium. researchgate.net For instance, in pyrazolone (B3327878) derivatives, the keto-enol tautomerism can be investigated, with spectral findings indicating the stability of different forms in various states. nih.gov

Ligand-Based NMR for Receptor Interaction Mapping

Ligand-based NMR techniques are instrumental in studying the interactions between 2-(1H-Pyrazol-4-yl)phenol derivatives and their biological targets. nih.gov These methods monitor changes in the NMR parameters of the ligand upon binding to a receptor. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close proximity to the receptor, providing a "map" of the binding epitope. nih.gov This information is invaluable for understanding the molecular basis of biological activity and for guiding the design of more potent and selective ligands. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation.

Single Crystal X-ray Diffraction of 2-(1H-Pyrazol-4-yl)phenol;hydrochloride

Similarly, the crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol has been reported, providing further data on the solid-state conformation of this class of compounds. researchgate.net The analysis of pyrazolone derivatives has also shown the utility of single-crystal X-ray diffraction in confirming molecular structures. spast.org The synthesis and crystallographic characterization of various substituted pyrazole compounds have been extensively documented, providing a basis for understanding the structural chemistry of these heterocycles. nih.govnih.govmdpi.com

Table 1: Crystallographic Data for a Related Pyrazolylphenol Derivative

| Parameter | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol nih.gov |

| Chemical Formula | C₂₁H₁₆N₂O₂ |

| Molecular Weight | 328.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.793 (3) |

| b (Å) | 12.948 (3) |

| c (Å) | 11.705 (3) |

| β (°) | 93.508 (14) |

| Volume (ų) | 1632.7 (7) |

| Z | 4 |

Co-Crystallization with Biological Targets for Binding Site Elucidation

Co-crystallization of a ligand with its biological target, followed by X-ray diffraction analysis of the resulting complex, is a powerful technique for visualizing the precise binding mode of the ligand. This method provides a detailed, atomic-level picture of the interactions between the ligand and the amino acid residues in the binding pocket of the protein. Pharmaceutical co-crystallization is a recognized technique for modifying the physicochemical properties of an active pharmaceutical ingredient (API). nih.gov While specific co-crystallization data for this compound with a biological target is not available in the provided search results, this approach remains a critical tool in drug discovery and development for understanding structure-activity relationships and for the rational design of new drug candidates. nih.gov

Advanced Mass Spectrometry for Reaction Monitoring and Metabolite Identification (in research contexts)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov In the context of pharmaceutical research and development, it is indispensable for confirming molecular weight, determining elemental composition, and elucidating molecular structure. nih.govpurdue.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition. researchgate.net This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For 2-(1H-Pyrazol-4-yl)phenol, HRMS can unequivocally confirm its elemental formula, C₉H₈N₂O.

When analyzed, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion. The exact mass of this ion is then measured. The theoretical monoisotopic mass of the protonated 2-(1H-Pyrazol-4-yl)phenol is 161.07094 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides strong evidence for the C₉H₉N₂O⁺ formula, ruling out other isobaric possibilities.

Table 1: Illustrative HRMS Data for [M+H]⁺ Ion of 2-(1H-Pyrazol-4-yl)phenol

| Parameter | Value |

| Elemental Formula | C₉H₉N₂O⁺ |

| Theoretical Exact Mass (Da) | 161.07094 |

| Hypothetical Experimental Mass (Da) | 161.07120 |

| Mass Difference (mDa) | 0.26 |

| Mass Error (ppm) | 1.61 |

This interactive table showcases how the minuscule difference between the theoretical and a hypothetical experimental mass, measured in parts per million (ppm), confirms the elemental composition with high confidence.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected and fragmented to produce smaller, daughter ions. wikipedia.org The resulting fragmentation pattern serves as a structural fingerprint, providing detailed information about the molecule's connectivity. The fragmentation process, often achieved through collision-induced dissociation (CID), involves breaking the weakest bonds and rearranging the structure to form stable fragment ions and neutral losses. uab.edu

For the protonated molecule of 2-(1H-Pyrazol-4-yl)phenol ([M+H]⁺, m/z 161.1), a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of pyrazole and phenol (B47542) rings. researchgate.netdocbrown.info The analysis of these pathways is critical for distinguishing between isomers and identifying unknown metabolites or degradation products in research settings.

Key fragmentation steps would likely include:

Loss of HCN: A characteristic fragmentation of pyrazole rings, leading to a stable fragment ion. researchgate.net

Loss of CO: A common fragmentation pathway for phenolic compounds after initial rearrangement. docbrown.info

Cleavage of the Pyrazole Ring: Resulting in various smaller fragments characteristic of the heterocyclic core.

Table 2: Plausible MS/MS Fragmentation Pathway for Protonated 2-(1H-Pyrazol-4-yl)phenol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 161.1 | 134.1 | HCN (27 Da) | Ion resulting from pyrazole ring opening and loss of hydrogen cyanide |

| 161.1 | 133.1 | CO (28 Da) | Ion from cleavage and rearrangement of the phenol moiety |

| 133.1 | 105.1 | CO (28 Da) | Subsequent loss of carbon monoxide from the m/z 133.1 fragment |

| 134.1 | 106.1 | HCN (27 Da) | Secondary loss of hydrogen cyanide from the m/z 134.1 fragment |

This interactive table outlines a hypothetical but chemically reasonable fragmentation pattern, demonstrating how MS/MS analysis provides structural insights by correlating fragment ions with specific neutral losses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

For this compound, the spectra would reveal characteristic vibrations:

O-H and N-H Stretching: The phenol O-H and pyrazole N-H groups will exhibit stretching vibrations, typically seen as broad bands in the IR spectrum in the 3400-3200 cm⁻¹ region due to hydrogen bonding.

N⁺-H Stretching: The presence of the hydrochloride salt will lead to the protonation of a nitrogen atom on the pyrazole ring, giving rise to N⁺-H stretching bands, often observed in the 2700-2400 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic rings and the pyrazole ring will have characteristic stretching vibrations in the 1620-1450 cm⁻¹ region.

C-O Stretching: The phenolic C-O bond will have a strong absorption in the IR spectrum, typically around 1250-1200 cm⁻¹.

Intermolecular hydrogen bonding between the phenol -OH group and the pyrazole nitrogen atoms, as well as interactions involving the chloride counter-ion, would significantly influence the position and shape of the O-H and N-H bands. nih.gov These interactions can be studied by comparing spectra from solid-state and dilute solution-phase measurements.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | IR, Raman | 3400 - 3200 | Broad due to hydrogen bonding |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium to weak intensity |

| Pyrazole N-H Stretch | IR, Raman | 3200 - 3100 | May overlap with O-H stretch |

| N⁺-H Stretch | IR | 2700 - 2400 | Characteristic of the hydrochloride salt |

| C=C/C=N Ring Stretches | IR, Raman | 1620 - 1450 | Multiple strong to medium bands |

| C-O Stretch | IR | 1260 - 1200 | Strong intensity in IR |

| Aromatic C-H Out-of-Plane Bend | IR | 900 - 675 | Strong bands, indicative of substitution pattern |

This interactive table summarizes the key vibrational frequencies expected for the molecule. The combination of IR and Raman data provides a comprehensive profile of the functional groups present.

Computational and Theoretical Investigations of 2 1h Pyrazol 4 Yl Phenol;hydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be essential for elucidating the electronic properties and reactivity of 2-(1H-Pyrazol-4-yl)phenol;hydrochloride. These theoretical studies provide insights into the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

A hypothetical DFT study would first optimize the geometry of the 2-(1H-Pyrazol-4-yl)phenol cation. From this optimized structure, the HOMO and LUMO energy levels would be calculated. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of HOMO and LUMO densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the electron-rich phenol (B47542) and pyrazole (B372694) rings would be expected to be the primary locations of the HOMO, while the LUMO would likely be distributed across the aromatic systems.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

An Electrostatic Potential Surface (EPS) map would illustrate the charge distribution across the molecule, providing a visual guide to its electrophilic and nucleophilic regions. The EPS is mapped onto the electron density surface, with colors indicating different potential values. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring. Positive potential would likely be concentrated around the hydrogen atoms, particularly the acidic proton of the phenol and the protonated pyrazole ring.

Theoretical pKa calculations are vital for predicting the ionization state of a molecule at different pH values. This is crucial for understanding its behavior in a biological environment. Computational methods, such as those based on DFT in combination with a continuum solvation model, could be used to predict the pKa values for the phenolic proton and the protonated pyrazole ring. The predicted pKa would determine whether the compound exists as a neutral molecule, a cation, an anion, or a zwitterion at physiological pH, which in turn influences its solubility, membrane permeability, and receptor-binding affinity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is frequently used to understand how a ligand, such as 2-(1H-Pyrazol-4-yl)phenol, might interact with a biological target like a protein or enzyme.

In a typical molecular docking study, the 3D structure of 2-(1H-Pyrazol-4-yl)phenol would be docked into the active site of a selected protein target. The specific targets would depend on the therapeutic area of interest. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results would identify the most likely binding poses and the specific amino acid residues that form the binding pocket.

Once a preferred binding pose is identified, the specific molecular interactions holding the ligand in place can be analyzed. For 2-(1H-Pyrazol-4-yl)phenol, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group of the phenol and the N-H groups of the pyrazole ring are potent hydrogen bond donors. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding pocket would be critical for binding affinity.

Hydrophobic Interactions: The phenyl and pyrazole rings are aromatic and can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, tryptophan, and leucine.

Table 2: Hypothetical Intermolecular Interactions from a Docking Study

| Interaction Type | Ligand Group | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Phenolic -OH | Asp, Glu, Ser |

| Hydrogen Bond (Donor) | Pyrazole N-H | Asp, Glu, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Pyrazole N | Ser, Thr, Asn, Gln |

| π-π Stacking | Phenyl Ring, Pyrazole Ring | Phe, Tyr, Trp, His |

Scoring Function Validation and Binding Affinity Prediction

In the computational assessment of this compound as a potential ligand, the validation of scoring functions is a critical preliminary step to ensure the accuracy of binding affinity predictions. Scoring functions are computational models used to estimate the binding free energy between a ligand and a protein. The reliability of these functions is paramount for virtual screening and lead optimization.

Validation is typically performed by retrospectively correlating the predicted binding affinities with experimental data for a set of known ligands targeting the protein of interest. A statistically significant correlation suggests that the chosen scoring function is appropriate for the system. For a compound like this compound, this would involve selecting a relevant biological target and a set of its known inhibitors with diverse chemical structures and a wide range of binding affinities.

An illustrative example of scoring function validation results for a hypothetical target protein is presented in Table 1.

Table 1: Hypothetical Scoring Function Validation Data This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Scoring Function | Pearson Correlation Coefficient (r) | Mean Absolute Error (kcal/mol) |

|---|---|---|

| GoldScore | 0.78 | 1.25 |

| ChemScore | 0.72 | 1.50 |

| ASP | 0.81 | 1.10 |

| PLP | 0.65 | 1.80 |

Based on such a validation, the most accurate scoring function would be selected for subsequent binding affinity predictions for novel compounds like this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of the this compound-protein complex over time, providing insights that are not available from static docking models. eurasianjournals.com These simulations can elucidate the conformational changes of both the ligand and the protein upon binding and assess the stability of their interaction.

MD simulations can reveal the flexibility of this compound within the binding site and the corresponding dynamic response of the protein. mdpi.com By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, the stability of the complex can be evaluated. A stable complex will exhibit minimal fluctuations in RMSD after an initial equilibration period.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are most affected by the ligand's presence. This can highlight key residues involved in the binding event. For this compound, MD simulations could demonstrate how the pyrazole and phenol rings orient themselves to maintain favorable interactions and how the protein accommodates these movements. nih.gov

Water molecules play a crucial role in mediating ligand-protein interactions. nih.gov MD simulations explicitly model the behavior of water molecules in and around the binding site. nih.gov This allows for the identification of structurally conserved water molecules that may bridge interactions between this compound and the protein. nih.gov

Conversely, the displacement of unstable water molecules from the binding site upon ligand binding can be a major contributor to the binding affinity. Analysis of water dynamics can therefore provide a more complete understanding of the thermodynamics of binding. For instance, a simulation might show a water molecule forming a persistent hydrogen bond network that stabilizes the bound conformation of the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for guiding the design of new analogs with improved potency.

QSAR models are mathematical equations that correlate the biological activity of a set of molecules with their physicochemical properties, or "descriptors". For a series of analogs of this compound, descriptors such as hydrophobicity, electronic properties, and steric parameters would be calculated. A predictive QSAR model can then be developed using statistical methods like multiple linear regression or partial least squares. nih.govresearchgate.net

Such a model would allow for the in silico prediction of the biological activity of newly designed analogs, enabling the prioritization of synthetic efforts towards the most promising compounds. An example of a hypothetical QSAR equation is shown below:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 3.2

This equation would suggest that increasing hydrophobicity (logP) and the number of hydrogen bond donors, while decreasing molecular weight (MW), could lead to more potent compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a set of active analogs of this compound, a pharmacophore model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

This model serves as a 3D query for searching chemical databases to identify novel scaffolds that fit the pharmacophoric requirements. It also provides a visual representation of the key interaction points, which can guide the rational design of new derivatives. For this compound, a pharmacophore model might highlight the hydrogen-bonding capabilities of the pyrazole and phenol groups and the aromatic nature of the rings as crucial for activity.

An illustrative pharmacophore model for a hypothetical target is described in Table 2.

Table 2: Hypothetical Pharmacophoric Features for a Target Protein This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Feature | Type | Location (Å) | Radius (Å) |

|---|---|---|---|

| 1 | Hydrogen Bond Donor | (2.5, 1.0, -0.5) | 1.0 |

| 2 | Hydrogen Bond Acceptor | (5.0, -2.3, 1.2) | 1.2 |

| 3 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |

| 4 | Hydrophobic Center | (-3.1, 4.2, -2.0) | 1.8 |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Lead Prioritization

In the development of novel chemical probes and research tools, the early assessment of a compound's pharmacokinetic properties is crucial for prioritizing candidates with favorable characteristics. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters provides a rapid and cost-effective method to evaluate these properties before committing to extensive experimental validation. For the compound 2-(1H-Pyrazol-4-yl)phenol, computational methods are employed to forecast its behavior within a biological system, guiding its potential application as a research tool.

| Parameter | Predicted Value | Significance in ADME |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 48.91 Ų | Predicts membrane permeability and absorption. A lower TPSA is generally associated with better cell penetration. |

| LogP | 1.7823 | Measures lipophilicity, which influences absorption and distribution. Moderate LogP values are often sought for a balance between solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding characteristics. A lower number is often favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 | Impacts solubility and membrane permeability. Fewer donors generally lead to better absorption. |

| Rotatable Bonds | 1 | Relates to molecular flexibility, which can influence binding to target proteins and metabolic enzymes. |

The data presented for 2-(1H-Pyrazol-4-yl)phenol suggests a molecular profile that is generally favorable for a research tool. The number of hydrogen bond donors and acceptors, along with the LogP value, fall within the ranges typically associated with good oral bioavailability, as described by frameworks like Lipinski's Rule of Five. rjpn.org The relatively low number of rotatable bonds indicates a degree of conformational rigidity. chemscene.com

While the specific data for 2-(1H-Pyrazol-4-yl)phenol is limited to these physicochemical descriptors, broader in silico studies on pyrazole derivatives often include a more extensive array of ADME predictions. rjpn.orgmdpi.comnih.gov These typically involve forecasting properties such as:

Aqueous Solubility: This is a critical factor for absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: This is essential for compounds intended to act on targets within the central nervous system.

Gastrointestinal (GI) Absorption: This predicts the extent to which a compound is absorbed after oral administration.

Cytochrome P450 (CYP) Inhibition: This assesses the potential for a compound to interfere with the metabolism of other substances, a key consideration in experimental design. rjpn.org

P-glycoprotein (P-gp) Substrate/Inhibitor Potential: P-gp is an efflux pump that can limit the intracellular concentration of a compound.

For the development of a research tool, these predicted ADME properties are not used to determine clinical safety or dosing, but rather to select compounds that are most likely to reach their intended biological target in an experimental setting and to avoid properties that could complicate the interpretation of research results, such as rapid metabolism or poor absorption. The computational evaluation of 2-(1H-Pyrazol-4-yl)phenol and its derivatives is therefore a foundational step in establishing their utility for lead prioritization in a research context. nih.govresearchgate.net

Insufficient Data to Generate Article on this compound

Following a comprehensive search for scientific data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of publicly available information to construct a detailed article on its chemical biology and mechanistic elucidation as requested. Extensive searches have failed to identify specific molecular targets, associated biological pathways, or any substantive research on its enzyme inhibition and activation kinetics.

The initial research plan aimed to gather data on several key areas, including:

Identification of Molecular Targets and Pathways: Efforts to find studies utilizing affinity chromatography, proteomics-based target identification, genetic screens for modulators of its activity, or the use of reporter gene assays for pathway analysis yielded no specific results for this compound. While general information on the biological activities of various pyrazole-containing compounds is available, these findings are not directly applicable to the specified hydrochloride salt.

Enzyme Inhibition and Activation Kinetics: The search for data on the compound's inhibitory properties, such as the determination of inhibition constants (Ki) and IC50 values, was also unsuccessful. Consequently, information regarding the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) is not available.

Without this fundamental scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. The creation of detailed research findings and data tables, as specified in the instructions, is unachievable due to the absence of primary research and experimental results for "this compound" in the public domain.

Therefore, the generation of the requested article focusing solely on the chemical biology and mechanistic elucidation of this compound action cannot be completed at this time.

Chemical Biology and Mechanistic Elucidation of 2 1h Pyrazol 4 Yl Phenol;hydrochloride Action

Enzyme Inhibition and Activation Kinetics

Allosteric Modulation Studies

Research into pyrazol-4-yl derivatives has focused significantly on their role as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), these pyrazol-4-yl compounds bind to a distinct, allosteric site on the receptor. This binding event modulates the receptor's function, typically by increasing the affinity and/or efficacy of the endogenous ligand.

The allosteric effects of these modulators are quantified by their ability to potentiate the response of ACh. Studies on various pyrazol-4-yl-pyridine analogs demonstrate that even subtle chemical modifications to the core structure can lead to significant differences in their allosteric profile. This includes changes in baseline receptor activity (allosteric agonism), potentiation of ACh's potency (a leftward shift in the concentration-response curve), and enhancement of ACh's maximal effect. nih.gov These properties highlight the potential for fine-tuning the physiological response of the M4 receptor.

Receptor Binding Assays

Radioligand Binding Displacement Studies

Radioligand binding assays are crucial for characterizing the interaction of allosteric modulators with their target receptors. For the pyrazol-4-yl-pyridine derivatives, these studies have been conducted on Chinese Hamster Ovary (CHO) cells stably expressing the human M4 mAChR. nih.gov A common method involves using a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), which binds to the orthosteric site.

In these assays, the pyrazol-4-yl compounds, acting as PAMs, induce a conformational change in the receptor that increases the affinity for agonists like ACh. This is observed as a leftward shift in the ACh competition binding curve. By applying the allosteric ternary complex model to this data, key parameters can be determined: the affinity of the modulator for the allosteric site (expressed as pKB) and the degree of cooperativity between the modulator and the orthosteric ligand (expressed as logα). nih.gov

Interestingly, many of these pyrazol-4-yl-pyridine PAMs display negative binding cooperativity with the antagonist [³H]NMS. This is observed as a decrease in the specific binding of the radiolabeled antagonist at higher modulator concentrations. This finding is consistent with the compounds stabilizing an agonist-favored conformation of the M4 receptor, which inherently has a lower affinity for antagonists. nih.gov

| Compound | Affinity for Allosteric Site (pKB) | Binding Cooperativity with ACh (logα) |

|---|---|---|

| Compound 8 | 6.3 ± 0.06 | 1.38 ± 0.08 |

| Compound 9 | 6.4 ± 0.04 | 1.54 ± 0.06 |

| Compound 10 | 6.5 ± 0.05 | 1.74 ± 0.07 |

| Compound 11 | 6.4 ± 0.05 | 1.64 ± 0.07 |

| Compound 12 | 6.4 ± 0.04 | 1.63 ± 0.06 |

| Compound 13 | 6.3 ± 0.04 | 1.59 ± 0.05 |

Data represents mean ± SEM. pKB indicates the negative logarithm of the binding affinity constant of the modulator. logα indicates the cooperativity factor; a value > 0 signifies positive cooperativity with Acetylcholine (ACh). Data derived from studies on pyrazol-4-yl-pyridine analogs. nih.gov

Functional Receptor Assays (e.g., G-protein coupled receptor activation)

To assess the functional consequences of allosteric modulator binding, assays that measure downstream signaling events are employed. Since the M4 mAChR is a Gi/o-coupled receptor, a common functional assay is the [³⁵S]guanosine 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS) binding assay. This assay measures the rate of GDP-GTP exchange on the Gα subunit following receptor activation.

Studies on pyrazol-4-yl-pyridine derivatives using the [³⁵S]GTPγS assay confirm their status as PAMs. In the presence of these compounds, the concentration-response curve for ACh-stimulated [³⁵S]GTPγS binding is shifted to the left, indicating an increase in ACh's potency. Furthermore, some analogs also increase the maximal effect (Emax) of ACh, demonstrating efficacy modulation. nih.gov These functional data corroborate the findings from radioligand binding studies and confirm the ability of these compounds to enhance M4 receptor signaling.

Cellular Mechanism of Action Studies (Molecular and Subcellular Level)

Modulation of Key Signaling Cascades (e.g., phosphorylation, protein degradation)

The activation of Gi/o-coupled receptors like the M4 mAChR leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is a primary mechanism through which M4 receptors exert their physiological effects. The modulatory action of pyrazol-4-yl derivatives has been characterized using cAMP signaling assays. nih.gov

In cellular assays, the pyrazol-4-yl PAMs enhance the ability of ACh to inhibit cAMP production. Some of these compounds also exhibit "ago-PAM" activity, meaning they not only potentiate the effect of ACh but can also activate the receptor directly (allosteric agonism), leading to a baseline decrease in cAMP levels even in the absence of the orthosteric agonist. nih.gov The modulation of this key signaling pathway underscores the functional impact of these compounds at the cellular level. Research has also investigated signaling bias, comparing the modulation of G-protein pathways (like cAMP) versus β-arrestin recruitment to understand the full spectrum of cellular responses. duke.edu

Impact on Gene Expression Profiles (Transcriptomics)

Within the reviewed scientific literature, specific studies detailing the impact of 2-(1H-Pyrazol-4-yl)phenol;hydrochloride or its close pyrazol-4-yl-pyridine analogs on global gene expression profiles were not identified. Transcriptomic analyses would be a valuable future research direction to understand the long-term cellular consequences of sustained allosteric modulation of the M4 receptor by this class of compounds.

Subcellular Localization and Compartmentalization Studies

The subcellular destination of a compound is critical to its mechanism of action. For 2-(1H-Pyrazol-4-yl)phenol, specific localization studies have not been reported. However, its physicochemical properties allow for informed hypotheses. The molecule consists of a hydrophilic pyrazole (B372694) ring, capable of both donating and accepting hydrogen bonds, and a more lipophilic phenol (B47542) ring. This amphipathic nature suggests it may not be restricted to a single cellular compartment.

The N-unsubstituted pyrazole ring is metabolically stable, which may allow for sustained presence within the cell nih.gov. The phenol group's acidity and potential for hydrogen bonding could influence interactions with the polar head groups of phospholipid membranes or with protein surfaces in various compartments. Depending on the cellular pH and the compound's pKa, it could exist in both ionized and non-ionized forms, affecting its ability to passively diffuse across membranes like the plasma membrane, mitochondrial membranes, or the endoplasmic reticulum. Its ultimate compartmentalization would likely be driven by the localization of its specific biological target(s).

Induction of Programmed Cell Death Pathways (e.g., PARP-1 cleavage, caspase activation, LC3 fragmentation – as mechanistic markers, not as efficacy)

Many bioactive pyrazole derivatives exert their effects by inducing programmed cell death, or apoptosis. nih.gov The engagement of this pathway by this compound can be investigated through established mechanistic markers. While direct evidence for this specific compound is pending, studies on analogous structures provide a strong basis for its potential mechanisms. nih.gov

Caspase Activation: The primary executioners of apoptosis are a family of cysteine proteases called caspases. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (like caspase-3 and -7). The activation of caspase-3/7 is a key indicator of apoptosis. nih.gov A novel pyrazole derivative, for instance, was shown to activate caspase-3/7 in MDA-MB-231 breast cancer cells, confirming the induction of apoptosis. nih.gov

PARP-1 Cleavage: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair. During apoptosis, activated caspase-3 and -7 cleave PARP-1, rendering it inactive and preventing DNA repair, thereby ensuring the cell's demise. uni.lu The detection of cleaved PARP-1 is considered a hallmark of caspase-dependent apoptosis. mdpi.comresearchgate.net

LC3 Fragmentation: While apoptosis is a primary cell death pathway, others like autophagy can be involved. Autophagy is a cellular recycling process marked by the formation of autophagosomes. During this process, the microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from LC3-I to LC3-II. While often associated with cell survival, extensive autophagy can also lead to cell death. The analysis of LC3 conversion can indicate the involvement of autophagic processes in the compound's mechanism. For example, a pyrazolo[3,4-h]quinoline derivative was found to induce cell death associated with analysis of LC3B protein levels. mdpi.com

Interactive Table: Mechanistic Markers of Programmed Cell Death Potentially Induced by Pyrazole Analogs.

| Marker | Pathway | Description | Relevance for 2-(1H-Pyrazol-4-yl)phenol |

|---|---|---|---|

| Caspase-3/7 Activation | Apoptosis | Executioner caspases are activated by cleavage, leading to the breakdown of cellular components. | Highly likely, as many pyrazole derivatives induce apoptosis via this pathway. nih.gov |

| PARP-1 Cleavage | Apoptosis | A key substrate of caspase-3/7; its cleavage inactivates DNA repair mechanisms. uni.lu | A probable downstream event following caspase activation. |

| LC3-I to LC3-II Conversion | Autophagy | Indicates the formation of autophagosomes, a key step in the autophagic process. | Possible, as some complex pyrazole-based heterocycles modulate this pathway. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. For the 2-(1H-Pyrazol-4-yl)phenol scaffold, SAR can be systematically explored by modifying its core components based on findings from related analog series. frontiersin.org

The biological activity of pyrazole-phenol compounds is highly sensitive to the nature and position of substituents on both aromatic rings.

Phenol Ring: The hydroxyl (-OH) group is a critical feature, likely acting as a hydrogen bond donor in interactions with a biological target. The acidity and interaction potential of this group can be modulated by adding electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) to the ring. For example, in a series of tetra-substituted pyrazole derivatives, the presence of a nitro group on the phenol ring was important for binding affinity to estrogen receptors. nih.gov Halogenation of phenyl rings attached to pyrazoles is a common strategy to enhance hydrophobic interactions and improve potency. nih.gov

Pyrazole Ring: The pyrazole moiety offers several positions for substitution. The N-unsubstituted pyrazole contains both a hydrogen bond donor (pyrrole-like NH) and a hydrogen bond acceptor (pyridine-like N), making it a versatile interaction center. mdpi.com Alkylation or arylation at the N1 position removes the hydrogen bond donor capability and can introduce steric bulk or new interaction domains, significantly altering target specificity and potency. For instance, substitution at the N1 position of pyrazole-based inhibitors has been shown to be critical for their activity against various protein kinases. nih.gov Adding small alkyl groups, such as a methyl group, to the carbon atoms of the pyrazole ring can enhance selectivity by creating steric hindrance that prevents binding to off-targets. nih.gov

Interactive Table: Effects of Substituents on the Activity of Pyrazole-Phenol Analogs.

| Moiety | Position of Substitution | Type of Substituent | General Effect on Activity | Reference Example |

|---|---|---|---|---|

| Phenol Ring | Ortho, Meta, Para | Electron-Withdrawing (e.g., -NO2, -Cl) | Can increase acidity of the -OH group and introduce new interactions, often modulating potency and selectivity. | Nitro-substituted phenols showed affinity for estrogen receptors. nih.gov |

| Phenol Ring | Ortho, Meta, Para | Electron-Donating (e.g., -CH3, -OCH3) | Can decrease acidity of the -OH group and enhance hydrophobic interactions. | Methoxy groups are common in bioactive pyrazoles. researchgate.net |

| Pyrazole Ring | N1 Position | Alkyl, Aryl Groups | Abolishes H-bond donor capacity; introduces bulk that can enhance or decrease affinity depending on the target's binding pocket. | N-aryl pyrazoles are explored as kinase inhibitors. nih.gov |

| Pyrazole Ring | C3, C5 Positions | Aryl, Alkyl Groups | Substituents here can profoundly impact target engagement through steric and electronic effects. | 3,5-diphenylpyrazole (B73989) showed high potency against meprin α. nih.gov |

The compound 2-(1H-Pyrazol-4-yl)phenol features a direct covalent bond between the C4 position of the pyrazole and the phenyl ring. This creates a relatively rigid structure where the spatial orientation of the two rings is constrained. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target.

However, introducing a linker between the two moieties is a key strategy for modifying activity. A linker can:

Alter the distance and orientation between the pyrazole and phenol pharmacophores, allowing for optimal positioning within a target's binding site.

Introduce flexibility , which can enable the molecule to adopt different conformations to fit various targets.

Add new interaction points . For example, a simple methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) linker could be used, as seen in the development of 2-(1H-Pyrazol-4-yl)acetic acid antagonists. nih.gov More complex linkers, such as amides or ureas, can provide additional hydrogen bonding capabilities, a strategy used in some pyrazole-based kinase inhibitors. nih.gov The pyrazole ring itself can also function as a rigid linker to properly orient other functional groups. nih.gov

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 2-(1H-Pyrazol-4-yl)phenol scaffold, the key pharmacophoric elements can be defined as follows:

Hydrogen Bond Donor (HBD): The phenolic -OH group is a primary HBD. The pyrrole-like -NH group on the N-unsubstituted pyrazole ring is also a crucial HBD. nih.govmdpi.com

Hydrogen Bond Acceptor (HBA): The pyridine-like nitrogen atom of the pyrazole ring is a key HBA. mdpi.com

Aromatic/Hydrophobic Regions: Both the phenol and pyrazole rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's active site. nih.gov

These elements form a distinct three-dimensional arrangement. Computational pharmacophore models for related inhibitors often highlight a combination of hydrophobic features, aromatic rings, and hydrogen bonding sites as critical for activity. nih.gov The specific spatial relationship between the HBD of the phenol, the HBD/HBA of the pyrazole, and the hydrophobic surfaces of the rings constitutes the core pharmacophore of 2-(1H-Pyrazol-4-yl)phenol.

Interactive Table: Key Pharmacophoric Elements of the 2-(1H-Pyrazol-4-yl)phenol Scaffold.

| Pharmacophoric Feature | Structural Origin | Type of Interaction | Importance |

|---|---|---|---|

| Hydrogen Bond Donor 1 | Phenolic -OH group | Hydrogen Bonding | Crucial for anchoring to polar residues in a binding site. |

| Hydrogen Bond Donor 2 | Pyrazole -NH group | Hydrogen Bonding | Provides a second H-bond donor site, enhancing binding affinity and specificity. nih.gov |

| Hydrogen Bond Acceptor | Pyrazole 'pyridine-like' N atom | Hydrogen Bonding | Complements the H-bond donor features, allowing for precise orientation. mdpi.com |

| Aromatic Ring 1 | Phenol Ring | π-π stacking, Hydrophobic | Interacts with aromatic or nonpolar residues. |

Lead Optimization and Chemical Probe Development Based on 2 1h Pyrazol 4 Yl Phenol;hydrochloride Scaffold

Rational Design Principles for Enhanced Target Selectivity

Rational drug design leverages an understanding of the target's structure and the ligand's binding mode to make informed modifications that improve the compound's profile. For derivatives of the 2-(1H-pyrazol-4-yl)phenol scaffold, enhancing target selectivity is a primary objective to minimize potential side effects and increase therapeutic efficacy. researchgate.net

The key to enhancing selectivity lies in designing ligands that complement the unique features of the target's binding pocket while forming unfavorable interactions with the pockets of off-target proteins. Structure-activity relationship (SAR) studies are crucial in this process. For instance, systematic variation of substituents on both the pyrazole (B372694) and phenol (B47542) rings can probe the topology and chemical environment of the binding site. nih.gov

Research on pyrazole-based inhibitors has shown that the introduction of different sized residues, such as methyl or benzyl (B1604629) groups, can significantly alter inhibitory activity, indicating sensitivity to steric bulk within the binding pocket. nih.gov In another example, the introduction of a nitro group onto the phenol ring of tetrasubstituted pyrazole analogues was explored to determine its impact on binding affinity and selectivity for estrogen receptor subtypes. nih.gov Such modifications aim to maximize specific interactions, like hydrogen bonds or hydrophobic contacts, with key residues in the target protein that are not conserved in related off-targets.

A common strategy to reduce off-target activity is the introduction of chemical groups that disfavor binding to other proteins. This can be achieved by incorporating moieties that introduce steric hindrance or electrostatic repulsion within the binding sites of off-targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to identify novel core structures with improved properties while retaining the key pharmacophoric features required for biological activity. nih.govniper.gov.in These strategies are widely used in lead optimization to overcome issues related to potency, selectivity, pharmacokinetics, or intellectual property. nih.gov

Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological response. This can be applied to either the pyrazole or the phenol ring of the core scaffold.

Pyrazole Moiety Replacement: The pyrazole ring can be replaced with other five- or six-membered heterocycles to explore new chemical space and modulate biological activity. Studies have successfully replaced the 1,5-diarylpyrazole motif with bioisosteres such as thiazoles, triazoles, and imidazoles to generate potent and selective CB1 receptor antagonists. nih.gov In a different approach, a scaffold hopping strategy was used to transform pyrazole structures into a new class of C4-benzyl pyrazolines, which exhibited significant selectivity for the CB₂ receptor over the CB₁ receptor. nih.gov

Phenol Moiety Replacement: The phenol group is a crucial pharmacophoric element, often acting as a hydrogen bond donor. However, it can be prone to rapid metabolism (e.g., glucuronidation), leading to poor bioavailability. researchgate.net Replacing the phenol with a suitable bioisostere can mitigate this issue. Common phenol bioisosteres include various heterocyclic rings like pyridones, benzoxazolones, and benzimidazolones, which can mimic the hydrogen bonding capabilities of the hydroxyl group while offering improved metabolic stability. researchgate.net Other strategies involve replacing an entire aryl ring within the scaffold; for example, the substitution of a pyrazole 5-aryl group with a 2-thienyl moiety has led to a novel class of potent CB1 antagonists. nih.gov

The following table summarizes various bioisosteric replacements for the core moieties.

| Original Moiety | Bioisosteric Replacement(s) | Resulting Compound Class / Target | Reference(s) |

| Pyrazole | Thiazole, Triazole, Imidazole | Cannabinoid Receptor 1 (CB1) Antagonists | nih.gov |

| Pyrazole | Pyrazoline | Cannabinoid Receptor 2 (CB2) Ligands | nih.gov |

| Phenyl (Aryl) | 2-Thienyl | Cannabinoid Receptor 1 (CB1) Antagonists | nih.gov |

| Phenol | Pyridone, Benzoxazolone | General Drug Design | researchgate.net |

| Phenyl | Pyridyl, Pyrimidyl | General Drug Design (Improved Metabolic Stability) | niper.gov.in |

The physicochemical properties of a lead compound, particularly its aqueous solubility, are critical for its utility in biological assays and its potential for further development. The hydrochloride salt of 2-(1H-pyrazol-4-yl)phenol is one form used to enhance solubility. However, exploring different salt forms is a standard practice in lead optimization to find a version with the optimal balance of solubility, stability, and crystallinity.

While specific data on alternative salt forms for this exact compound are not detailed in the provided context, the principles of scaffold modification can also be applied to improve these properties. For instance, a key goal of a scaffold-hopping program can be to identify new cores with improved solubility. dundee.ac.uk This can be achieved by designing scaffolds with a higher calculated pKa (cpKa), which allows for the formation of more stable salts. dundee.ac.uk Additionally, bioisosteric replacement of a phenyl ring with a more polar heterocycle, such as a pyridazine, has been shown to reduce lipophilicity (LogP) and improve water solubility. cambridgemedchemconsulting.com These strategies indirectly facilitate the goals of salt exploration by creating molecules with more favorable properties for forming stable, soluble salts for use in various assays.

Development of Photoaffinity Labels and Biotinylated Probes

To elucidate the mechanism of action and identify the specific binding partners of a lead compound, chemical probes are indispensable tools. Photoaffinity labels (PALs) and biotinylated probes are designed based on the active scaffold to enable target identification and validation. nih.gov

The general design of such probes incorporates three essential components:

Specificity Unit: The core pharmacophore that provides affinity and selectivity for the target protein. In this case, it would be a derivative of the 2-(1H-pyrazol-4-yl)phenol scaffold. nih.gov

Photoreactive Moiety: A group that, upon activation by UV light, forms a highly reactive intermediate capable of covalently bonding to the target protein. Common photoreactive groups include benzophenones, phenyl azides, and diazirines. nih.govnih.gov

Identification/Reporter Tag: A functional handle used for the detection, visualization, and isolation of the probe-protein adduct. Biotin (B1667282) is a widely used tag due to its high-affinity interaction with streptavidin, which can be leveraged for enrichment and pull-down experiments. nih.gov Alternatively, a terminal alkyne or azide (B81097) can be incorporated as a "click chemistry" handle, allowing for the subsequent attachment of a biotin or fluorescent reporter tag after the covalent labeling has occurred. nih.gov

By incubating a photoaffinity probe based on the 2-(1H-pyrazol-4-yl)phenol scaffold with a biological system (e.g., cell lysate or intact cells) and then exposing it to UV light, the probe will covalently attach to its binding partners. The biotin tag then allows for the isolation of these protein complexes, which can be identified using techniques like mass spectrometry, thereby confirming the direct targets of the parent compound.

The table below outlines the components of a hypothetical chemical probe derived from the scaffold.

| Probe Component | Function | Example Moiety | Reference(s) |

| Specificity Unit | Binds to the target protein | 2-(1H-Pyrazol-4-yl)phenol derivative | nih.gov |

| Photoreactive Moiety | Forms a covalent bond with the target upon UV irradiation | Benzophenone, Phenyl azide | nih.govnih.gov |

| Reporter Tag / Handle | Enables detection and isolation of the probe-protein complex | Biotin, Terminal Alkyne | nih.govnih.gov |

Synthesis of Derivatized Analogs for Covalent Binding

Covalent chemical probes are designed to form a stable, irreversible bond with their protein targets. This is typically achieved by incorporating a reactive electrophilic group, often termed a "warhead," into the chemical structure of a ligand that has an affinity for the target protein. The design of such probes based on the 2-(1H-Pyrazol-4-yl)phenol scaffold would involve the strategic placement of an electrophilic moiety that can react with nucleophilic amino acid residues (e.g., cysteine, lysine, serine) in the protein's binding site.

The synthesis of these derivatized analogs would begin with the core 2-(1H-Pyrazol-4-yl)phenol structure. Functional groups on either the pyrazole or the phenol ring can be modified to introduce the covalent warhead. Common electrophilic groups used for this purpose include acrylamides, chloroacetamides, vinyl sulfones, and epoxides. For instance, an acrylamide (B121943) group could be introduced by acylating an amino-functionalized analog of the parent compound.

General Synthetic Strategy:

Functionalization of the Scaffold: Introduction of a reactive handle, such as an amino or hydroxyl group, onto the 2-(1H-Pyrazol-4-yl)phenol scaffold if not already present in a suitable position. This can be achieved through various synthetic transformations, such as nitration followed by reduction for an amino group, or electrophilic halogenation followed by nucleophilic substitution.

Attachment of the Covalent Warhead: The functionalized scaffold is then reacted with a suitable electrophilic precursor. For example, an amino-functionalized analog could be reacted with acryloyl chloride to yield the corresponding acrylamide derivative.

The reactivity of the resulting covalent probe is a critical parameter that needs to be finely tuned. A highly reactive probe may exhibit off-target effects by reacting indiscriminately with other proteins, while a probe with low reactivity may not efficiently label its intended target. Therefore, a library of analogs with varying electrophilic warheads and different substitution patterns on the core scaffold would typically be synthesized to identify a probe with the optimal balance of reactivity and selectivity.

Table 1: Examples of Electrophilic Warheads for Covalent Probe Development

| Warhead Type | Target Residue(s) | Reactivity Profile |

| Acrylamide | Cysteine | Michael acceptor, moderate reactivity |

| Chloroacetamide | Cysteine, Lysine, Histidine | Halomethyl ketone, higher reactivity |

| Vinyl sulfone | Cysteine | Michael acceptor, stable adduct |

| Fluorophosphonate | Serine | Forms stable phosphonate (B1237965) ester |

| Epoxide | Cysteine, Aspartate, Glutamate | Ring-opening reaction |

Application in Proteomic Profiling of Target Interactions

Once a suitable covalent probe based on the 2-(1H-Pyrazol-4-yl)phenol scaffold is developed, it can be employed in activity-based protein profiling (ABPP) experiments. ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological systems, such as cell lysates or even live cells.

The general workflow for an ABPP experiment using a novel covalent probe is as follows:

Probe Labeling: The proteome of interest is incubated with the covalent probe. The probe will selectively form a covalent bond with its protein target(s).

Reporter Tagging: To enable detection and identification of the labeled proteins, the probe is typically designed with a "handle" for downstream functionalization. This is often an alkyne or azide group, which can be conjugated to a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization) via a bioorthogonal click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Enrichment and Identification: If a biotin tag is used, the probe-labeled proteins can be enriched from the complex proteome using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

By comparing the protein labeling profiles in the presence and absence of a competitive inhibitor or under different biological conditions, researchers can identify specific targets of the parent compound and gain insights into its mechanism of action. This approach allows for the unbiased, proteome-wide identification of molecular targets in their native biological context.

Table 2: Key Steps in Activity-Based Protein Profiling (ABPP)

| Step | Description | Purpose |

| 1. Probe Incubation | A biological sample (e.g., cell lysate) is treated with the covalent probe. | To allow the probe to covalently label its protein target(s). |

| 2. Reporter Tagging | A reporter molecule (e.g., biotin, fluorophore) is attached to the probe-labeled proteins via click chemistry. | To enable visualization or enrichment of the labeled proteins. |

| 3. Enrichment | Biotin-tagged proteins are captured using streptavidin affinity chromatography. | To isolate the probe's targets from the rest of the proteome. |

| 4. Mass Spectrometry | The enriched proteins are identified using LC-MS/MS. | To determine the identity of the protein targets. |

Fluorescent Probe Development forIn Vitroand Cell-Based Imaging

Fluorescent probes are indispensable tools for visualizing the subcellular localization and dynamics of molecules in living cells. The development of fluorescent probes from the 2-(1H-Pyrazol-4-yl)phenol scaffold would enable researchers to track its distribution and interactions within a cellular environment.

Design and Synthesis of Fluorescently Tagged Analogs

The design of a fluorescent probe involves conjugating a fluorophore to the 2-(1H-Pyrazol-4-yl)phenol scaffold. The choice of fluorophore is critical and depends on the specific application, including the desired photophysical properties (e.g., excitation and emission wavelengths, brightness, photostability) and the imaging modality to be used. Common fluorophores used in the design of small molecule probes include fluorescein, rhodamine, BODIPY, and cyanine (B1664457) dyes.

The synthesis of a fluorescently tagged analog requires a modular approach where the core scaffold, a linker, and the fluorophore are connected. The linker is an important component that spatially separates the fluorophore from the ligand to minimize potential steric hindrance that could interfere with target binding.

General Synthetic Strategy:

Scaffold Functionalization: A suitable functional group (e.g., amine, carboxylic acid, alkyne) is introduced onto the 2-(1H-Pyrazol-4-yl)phenol scaffold at a position that is not critical for its biological activity.

Linker Attachment: If necessary, a linker molecule is attached to the functionalized scaffold.

Fluorophore Conjugation: The scaffold-linker construct is then reacted with an activated form of the chosen fluorophore (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative) to form the final fluorescent probe.

Careful consideration must be given to the physicochemical properties of the resulting probe, such as its solubility and cell permeability, to ensure its utility in cell-based assays.

Table 3: Common Fluorophores for Probe Development

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | ~494 | ~518 | Bright, pH-sensitive |

| Rhodamine | ~550 | ~570 | Bright, photostable |

| BODIPY | ~503 | ~512 | Sharp emission, less pH-sensitive |

| Cyanine (e.g., Cy5) | ~649 | ~666 | Near-infrared emission, good for in vivo imaging |

Application in Monitoring Target Engagement and Cellular Distribution

Once synthesized, the fluorescently tagged 2-(1H-Pyrazol-4-yl)phenol analog can be used in a variety of cell-based imaging experiments to study its behavior in a biological context.

Cellular Distribution: Confocal fluorescence microscopy can be used to visualize the subcellular localization of the probe. By co-staining with organelle-specific markers, it is possible to determine if the compound accumulates in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This information can provide valuable clues about its potential mechanism of action.

Target Engagement: The fluorescent probe can also be used to monitor its engagement with its cellular target(s). In a target engagement assay, cells are treated with the fluorescent probe, and its binding to the target is visualized. If an unlabeled competitor compound is introduced, it will displace the fluorescent probe from the target, leading to a decrease in the localized fluorescence signal. This competitive displacement can be quantified to determine the binding affinity of other compounds for the same target in a cellular context. Techniques such as fluorescence resonance energy transfer (FRET) can also be employed to monitor target engagement with higher precision.

These imaging-based approaches provide spatial and temporal information about the compound's interaction with the cellular machinery that cannot be obtained from traditional biochemical assays.

Emerging Research Directions and Future Perspectives for 2 1h Pyrazol 4 Yl Phenol;hydrochloride Analogs

Advancements in Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. For analogs of 2-(1H-Pyrazol-4-yl)phenol, the introduction of chirality can lead to enhanced potency and selectivity for their biological targets. Recent advancements in asymmetric synthesis have provided powerful tools for accessing chiral pyrazole (B372694) and pyrazolone (B3327878) derivatives. rsc.org

Organocatalysis has emerged as a particularly effective strategy. For instance, chiral aminothioureas and squaramides have been successfully employed as catalysts in the enantioselective Michael addition of pyrazolin-5-ones to nitroolefins. researchgate.net These reactions proceed with high yields and enantioselectivities, affording highly functionalized pyrazole derivatives with vicinal quaternary and tertiary stereocenters. researchgate.net Another notable advancement is the use of N-heterocyclic carbene (NHC) catalysis in the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, which provides a structurally diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. rsc.org

These methods represent a significant step forward in the ability to create complex, three-dimensional structures based on the pyrazole scaffold, opening up new avenues for the exploration of their structure-activity relationships.

| Catalyst Type | Reaction | Key Features |

| Chiral Aminothiourea/Squaramide | Enantioselective Michael Addition | High yields and enantioselectivities, creates vicinal quaternary and tertiary stereocenters. researchgate.net |

| N-Heterocyclic Carbene (NHC) | Oxidative [3 + 3] Annulation | Produces structurally diverse chiral pyrazolo[3,4-b]pyridin-6-ones, excellent yields and enantioselectivities. rsc.org |

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The vastness of chemical space presents a significant challenge to traditional drug discovery approaches. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling the de novo design of novel molecules with desired properties. frontiersin.org For analogs of 2-(1H-Pyrazol-4-yl)phenol, these computational tools can accelerate the discovery of new drug candidates. chemrxiv.orgnih.gov

The integration of AI and ML into the design process allows for a more targeted and efficient exploration of the chemical space around the 2-(1H-Pyrazol-4-yl)phenol scaffold, increasing the probability of identifying novel and effective therapeutic agents.

| AI/ML Technique | Application in Drug Design | Example |

| Recurrent Neural Networks (RNNs) | Generation of novel molecular structures from training data. frontiersin.org | Designing molecules with specific bioactivities. |

| Generative Adversarial Networks (GANs) | Creating new chemical entities with desired properties. easpublisher.com | Optimizing for multi-property objectives in drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds. chemrxiv.org | Guiding the design of potent enzyme inhibitors. chemrxiv.org |

High-Throughput Screening Library Development Based on the Scaffold

High-throughput screening (HTS) is a powerful method for identifying hit compounds from large chemical libraries that modulate the activity of a biological target. nih.govlunenfeld.ca The 2-(1H-Pyrazol-4-yl)phenol scaffold is an excellent starting point for the development of focused screening libraries due to its synthetic tractability and proven biological relevance. nih.gov

The design of such libraries often involves the systematic variation of substituents at different positions of the pyrazole and phenol (B47542) rings. This allows for a comprehensive exploration of the structure-activity relationship (SAR) landscape around the core scaffold. For instance, a library of compounds based on kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis, leading to the identification of several promising hits. nih.gov A similar approach could be applied to a library of 2-(1H-Pyrazol-4-yl)phenol analogs to discover novel antibacterial or other therapeutic agents.

The development of diverse and well-characterized compound libraries based on this scaffold is crucial for identifying starting points for drug discovery programs. These libraries can be screened against a wide range of biological targets to uncover new therapeutic opportunities. slideshare.net

| Library Type | Focus | Potential Applications |

| Kinase-focused library | Targeting protein kinases | Oncology, inflammatory diseases. nih.gov |

| Diversity-oriented library | Broad exploration of chemical space | Discovery of novel biological activities. |

| Fragment-based library | Identifying small, low-affinity binders | Lead optimization and drug design. |

Potential as a Modular Building Block for Complex Heterocyclic Systems

The 2-(1H-Pyrazol-4-yl)phenol scaffold is not only a source of biologically active molecules itself but also serves as a versatile building block for the synthesis of more complex heterocyclic systems. scirp.orgresearchgate.net The pyrazole ring, in particular, is a common starting material for the construction of fused heterocyclic compounds with diverse pharmacological properties. nih.govnih.govresearchgate.net

For example, 5-aminopyrazoles can be used to synthesize pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-d] researchgate.netrsc.orgchemrxiv.orgtriazines, and other fused systems with demonstrated anticancer, antiviral, and antimicrobial activities. scirp.org The functional groups on the pyrazole and phenol rings of the 2-(1H-Pyrazol-4-yl)phenol scaffold provide convenient handles for elaboration into these more complex structures. This modularity allows for the rapid generation of a wide range of novel heterocyclic compounds for biological evaluation. researchgate.net

The ability to use this scaffold as a starting point for the synthesis of complex, multi-ring systems significantly expands its utility in drug discovery and chemical biology.

| Fused Heterocyclic System | Precursor | Potential Biological Activities |